benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride CAS number and supplier search
benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride CAS number and supplier search
Sourcing and Synthetic Applications of Benzyl N-(pyrrolidin-2-ylmethyl)carbamate Hydrochloride: A Comprehensive Guide for Drug Discovery
Strategic Overview
In modern drug discovery, bifunctional chiral building blocks are the cornerstone of synthesizing complex peptidomimetics, targeted protein degraders (PROTACs), and selective kinase inhibitors. Benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is a highly versatile scaffold that features a secondary pyrrolidine amine (stabilized as a hydrochloride salt) and a primary amine masked by a carboxybenzyl (Cbz) protecting group.
As a Senior Application Scientist, I emphasize that this specific protective strategy provides strict synthetic orthogonality. It allows chemists to perform selective functionalization on the pyrrolidine nitrogen while keeping the primary amine completely unreactive until late-stage deprotection is required.
Chemical Identity & Stereochemical Profiling
Stereochemistry at the C2 position of the pyrrolidine ring dictates the spatial orientation of the molecule during drug-target binding. Epimerization at this center can drastically alter the pharmacological profile of the downstream Active Pharmaceutical Ingredient (API). The compound is commercially available in (R), (S), and racemic forms.
Table 1: Quantitative Data & Chemical Properties
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic / Unspecified |
| CAS Number | 1217652-74-8 | 1033245-45-2 | 1179361-55-7 |
| Molecular Formula | C13H19ClN2O2 | C13H19ClN2O2 | C13H19ClN2O2 |
| Molecular Weight | 270.75 g/mol | 270.75 g/mol | 270.75 g/mol |
| Purity Standard | ≥95% (Chiral HPLC) | ≥95% (Chiral HPLC) | ≥95% (HPLC) |
Supplier Search & Sourcing Strategy
Procuring high-purity chiral building blocks requires rigorous supplier verification to ensure batch-to-batch reproducibility.
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(R)-Enantiomer Sourcing : Suppliers such as 2[2] provide the (R)-isomer under CAS 1217652-74-8.
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(S)-Enantiomer Sourcing : The (S)-isomer (CAS 1033245-45-2) is distributed by 3[3].
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Unspecified Stereochemistry : 4[4] catalogs the compound under CAS 1179361-55-7.
Field-Proven Insight: Upon receipt from any supplier, it is critical to verify the enantiomeric excess (ee) via chiral HPLC. Secondary amines are prone to epimerization under harsh conditions; confirming >95% ee ensures the integrity of downstream structure-activity relationship (SAR) studies.
Mechanistic Rationale: The Cbz Protecting Group and HCl Salt
The hydrochloride salt form of the secondary pyrrolidine amine is a deliberate design choice. Free secondary amines are susceptible to air oxidation and can act as nucleophiles in premature side reactions. The HCl salt protonates the pyrrolidine nitrogen, rendering it nucleophilically inert until a mild organic base (e.g., DIPEA) is introduced.
Furthermore, the choice of the Cbz group over Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) is highly strategic[5]. According to 5[5], Cbz is exceptionally stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal. This allows chemists to perform multi-step peptide couplings on the pyrrolidine nitrogen without risking premature deprotection of the primary amine.
Experimental Workflows
To utilize the primary amine, the Cbz group must be cleaved. Catalytic hydrogenolysis is the preferred method because it operates under mild, neutral conditions, preventing epimerization of the chiral C2 center[6].
Protocol 1: Catalytic Hydrogenolysis of the Cbz Group
Causality : Palladium on carbon (Pd/C) catalyzes the cleavage of the benzylic carbon-oxygen bond in the presence of hydrogen gas, releasing toluene. The resulting intermediate is an unstable carbamic acid, which spontaneously decarboxylates (releasing CO₂ gas) to yield the free primary amine[6][7].
Self-Validating System : This protocol is inherently self-validating through real-time LC-MS tracking. The starting material exhibits a characteristic mass-to-charge ratio of [M+H]⁺ = 271 m/z. As hydrogenolysis proceeds, the cleavage of the Cbz group (loss of 134 Da corresponding to toluene and CO₂) yields the free amine, confirmed by the emergence of a dominant [M+H]⁺ = 137 m/z peak. Complete disappearance of the 271 m/z signal serves as the definitive endpoint.
Step-by-Step Methodology :
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Preparation : Dissolve Benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride (1.0 eq) in anhydrous methanol to a concentration of 0.1 M in a round-bottom flask.
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Inert Atmosphere : Purge the flask with argon for 5 minutes. Critical Safety Step: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen.
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Catalyst Addition : Carefully add 10% Pd/C (10 mol% Pd relative to the substrate) to the solution[6].
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Hydrogenation : Evacuate the flask and backfill with hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure complete displacement of argon[6].
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Reaction : Stir the suspension vigorously at room temperature (20-25 °C) for 4 to 12 hours. Monitor progress via LC-MS.
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Filtration : Filter the crude mixture through a tightly packed pad of Celite® to remove the colloidal palladium catalyst. Rinse the pad with excess methanol[7].
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Isolation : Concentrate the filtrate under reduced pressure to yield Pyrrolidin-2-ylmethanamine.
Protocol 2: Amide Coupling of the Deprotected Amine
Once deprotected, the primary amine can be coupled to a target carboxylic acid to build out the API scaffold.
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Activation : In a dry flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
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Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes to generate the active OAt ester.
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Coupling : Add the deprotected pyrrolidin-2-ylmethanamine (1.0 eq). Stir at room temperature for 2 hours.
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Workup : Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate for subsequent purification.
Workflow Visualization
Synthetic workflow for Cbz deprotection and functionalization of the pyrrolidine scaffold.
References
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CymitQuimica : (S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride Supplier Data. Available at:3
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Chem-Space : Benzyl N-[(pyrrolidin-2-yl)methyl]carbamate hydrochloride Supplier Data. Available at: 4
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AiFChem : 1217652-74-8 | (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. Available at: 2
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PubChem : (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | C13H19ClN2O2. Available at:1
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BenchChem : Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Available at: 6
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Total Synthesis : Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: 7
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Master Organic Chemistry : Protecting Groups for Amines: Carbamates. Available at: 5
Sources
- 1. (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | C13H19ClN2O2 | CID 45072656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1217652-74-8 | (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride - AiFChem [aifchem.com]
- 3. (S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride [cymitquimica.com]
- 4. Benzyl N-[(pyrrolidin-2-yl)methyl]carbamate hydrochloride - C13H19ClN2O2 | CSSB00020628665 [chem-space.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
